molecular formula C19H21ClN4O2S B2975604 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide CAS No. 1251704-36-5

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide

Cat. No.: B2975604
CAS No.: 1251704-36-5
M. Wt: 404.91
InChI Key: YFBFPCHTDOAGTC-UHFFFAOYSA-N
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Description

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide is a synthetic small molecule featuring a thiazole-carboxamide core linked to a piperazine moiety substituted with a 5-chloro-2-methylphenyl group. The piperazine group contributes conformational flexibility, while the 5-chloro-2-methylphenyl substituent may influence hydrophobic interactions and electronic properties.

Properties

IUPAC Name

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-12-2-3-13(20)10-16(12)23-6-8-24(9-7-23)19(26)15-11-27-18(22-15)17(25)21-14-4-5-14/h2-3,10-11,14H,4-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBFPCHTDOAGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CSC(=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide typically involves multiple steps, including the formation of the piperazine and thiazole rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous piperazine-carboxamide and thiazole derivatives, emphasizing synthetic routes, physicochemical properties, and biological relevance.

Structural Analogues with Piperazine-Carboxamide Scaffolds

  • N-(Substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6) : These derivatives (e.g., A4: N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) share a piperazine-carboxamide backbone but replace the thiazole core with a quinazolinone ring. Substitutions on the phenyl group (e.g., Cl, F) influence yields (45.2–57.3%) and melting points (189.5–199.6°C).
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :
    This analogue retains the piperazine-carboxamide structure but lacks the thiazole and cyclopropyl groups. Crystallographic data confirm a chair conformation for the piperazine ring, a feature likely conserved in the target compound. The ethyl substituent here may reduce steric hindrance compared to the target’s bulkier 5-chloro-2-methylphenyl group.

  • p-MPPI and p-MPPF :
    These 5-HT1A receptor antagonists (e.g., p-MPPI: 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) incorporate piperazine linked to aromatic amides. Their ID50 values (3–5 mg/kg in vivo) highlight how halogen substituents (I vs. F) modulate potency. While the target compound’s 5-chloro-2-methylphenyl group may similarly enhance lipophilicity, its biological activity remains uncharacterized in the evidence.

Thiazole-Carboxamide Analogues

  • BMS-354825 (Dasatinib) :
    A thiazole-carboxamide kinase inhibitor, BMS-354825 shares structural motifs with the target compound, including a thiazole ring and piperazine linkage. However, Dasatinib’s pyrimidine and hydroxyethylpiperazine groups enhance solubility and target specificity. The target’s cyclopropyl carboxamide may reduce polarity compared to Dasatinib’s chlorophenyl substituents.

  • N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide :
    This compound replaces thiazole with thiophene and introduces a nitro group. Predicted properties (density: 1.503 g/cm³, pKa: 9.80) suggest higher lipophilicity than the target compound, which lacks nitro substituents.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target Compound Thiazole-carboxamide 5-Cl-2-MePh, cyclopropyl N/A N/A N/A
A4 (Quinazolinone derivative) Quinazolinone 2-ClPh 197.9–199.6 45.2
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide 4-ClPh, ethyl N/A N/A
p-MPPI (5-HT1A antagonist) Piperazine-benzamide p-iodobenzamido, 2-MeOPh N/A N/A

Biological Activity

The compound 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and a chloro-substituted phenyl group. Its molecular formula is C19H26ClN3O2C_{19}H_{26}ClN_{3}O_{2} with a molecular weight of 363.88 g/mol.

PropertyValue
Molecular FormulaC19H26ClN3O2C_{19}H_{26}ClN_{3}O_{2}
Molecular Weight363.88 g/mol
IUPAC Name4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Proteasome Activity : The compound has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins. This accumulation can alter gene expression and affect cellular metabolism, potentially resulting in apoptosis in cancer cells.
  • Cell Signaling Modulation : It influences various cell signaling pathways, particularly those related to cancer progression and inflammation .
  • Antitumor Activity : Preliminary studies indicate that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines .

Antitumor Activity

A study evaluating the antitumor effects of thiazole derivatives found that compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance activity .

Anti-inflammatory Properties

Research has indicated that compounds with similar moieties possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential therapeutic applications in treating inflammatory diseases .

In Vivo Studies

In vivo studies have shown that thiazole derivatives can effectively reduce tumor size in xenograft models. The mechanism involves induction of apoptosis and inhibition of angiogenesis, which are critical for tumor growth .

Pharmacokinetics

The pharmacokinetic profile of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide indicates favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Exhibits good tissue penetration.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Elimination : Excreted mainly via urine.

Q & A

Q. What are standard synthetic protocols for preparing 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide?

The compound is typically synthesized via a multi-step process involving:

  • Coupling reactions : Use of coupling agents like HBTU or BOP in THF with Et₃N as a base to form amide bonds between the piperazine and thiazole-carboxamide moieties .
  • Purification : Silica gel column chromatography is commonly employed to isolate intermediates and final products .
  • Salt formation : Hydrochloride or other salts may be prepared by treating the free base with HCl in ethanol, followed by recrystallization .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and confirming bond formation (e.g., piperazine-thiazole linkage) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Powder Diffraction (XRPD) : Used to confirm crystallinity and polymorphic forms, especially for salt derivatives .

Q. What are common biological assays used to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Measure activity against targets like kinases or proteases using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-thiazole coupling step?

  • Solvent selection : THF or DMF enhances solubility of intermediates, improving reaction efficiency .
  • Catalyst optimization : Substituting HBTU with BOP may reduce side reactions in sterically hindered systems .
  • Temperature control : Room temperature for 12–24 hours balances reaction progress and minimizes decomposition .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural analogs : Compare activity of derivatives with varying substituents (e.g., fluoro vs. chloro groups on the phenyl ring) to identify critical pharmacophores .
  • Assay standardization : Re-evaluate activity under consistent conditions (e.g., pH, cell line, incubation time) to isolate compound-specific effects .
  • Computational modeling : Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and in vivo results .

Q. How do salt forms influence physicochemical properties and bioavailability?

  • Solubility : Hydrochloride salts generally enhance aqueous solubility compared to free bases, critical for in vivo studies .
  • Stability : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess salt stability under storage conditions .
  • Bioavailability : Pharmacokinetic studies in animal models compare absorption rates of different salt forms .

Q. What methodologies identify metabolic pathways and degradation products?

  • In vitro microsomal assays : Liver microsomes (human/rodent) incubated with the compound, analyzed via LC-MS/MS to detect phase I/II metabolites .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions, followed by HPLC-UV to track degradation .
  • Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in excretion studies .

Experimental Design Considerations

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize analogs with substitutions on the piperazine ring (e.g., methyl, cyclopropyl) or thiazole carboxamide (e.g., N-alkyl vs. N-aryl) .
  • Bioisosteric replacements : Replace the thiazole ring with oxadiazole or pyrimidine to evaluate impact on target binding .
  • Pharmacokinetic profiling : Measure logP, plasma protein binding, and half-life to correlate structural changes with ADME properties .

Q. What analytical approaches validate purity for in vivo studies?

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients to quantify impurities (acceptance threshold: ≥95% purity) .
  • Elemental analysis : Confirm C, H, N, S content matches theoretical values .
  • Residual solvent testing : GC-MS to ensure removal of toxic solvents (e.g., THF, DMF) post-synthesis .

Q. How to address low reproducibility in biological assays?

  • Batch consistency : Ensure synthetic intermediates are rigorously characterized (e.g., via NMR and MS) before biological testing .
  • Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
  • Dose-response curves : Use at least 10 concentration points to calculate accurate EC₅₀/IC₅₀ values .

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